1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C28H27NO6 and a molecular weight of 473.5 g/mol This compound is notable for its unique structure, which includes a chromeno-pyrrole core fused with a benzyloxyphenyl and a furan-2-ylmethyl group
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction process. One efficient method involves the reaction of chromeno[2,3-c]pyrrole-3,9-dione with benzyloxyphenyl and furan-2-ylmethyl derivatives under controlled conditions . The reaction is usually carried out in a solvent such as dry dioxane at elevated temperatures (around 80°C) for 15-20 hours . The products can be isolated by crystallization without the need for chromatography, making the process relatively straightforward and efficient .
Chemical Reactions Analysis
1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and furan-2-ylmethyl positions, using reagents such as halides or amines.
Scientific Research Applications
1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes. For example, its antioxidant activity is believed to result from its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
2-(2-furylmethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a similar chromeno-pyrrole core but differs in the substituents attached to the phenyl and furan groups.
3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones: This compound features a different fused ring system and exhibits distinct chemical and biological properties.
Properties
Molecular Formula |
C29H21NO5 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H21NO5/c31-27-23-13-4-5-14-24(23)35-28-25(27)26(30(29(28)32)17-22-12-7-15-33-22)20-10-6-11-21(16-20)34-18-19-8-2-1-3-9-19/h1-16,26H,17-18H2 |
InChI Key |
SUYISUZYJUIDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C(=O)N3CC5=CC=CO5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
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